molecular formula C12H17BrN2 B8156961 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine

1-(3-Bromo-5-methylphenyl)-4-methylpiperazine

Cat. No.: B8156961
M. Wt: 269.18 g/mol
InChI Key: BCGCCIWPICTZCA-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine typically involves the reaction of 3-bromo-5-methylphenylamine with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce alcohols or acids.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-methylphenyl)pyrrolidine
  • 3-Bromo-5-methylaniline
  • 1-(3-Bromo-5-methylphenylsulfonyl)piperidine

Comparison: 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-7-11(13)9-12(8-10)15-5-3-14(2)4-6-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGCCIWPICTZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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